2-Trifluoromethyl-4-trifluoromethylsulfanylphenylamine

Description

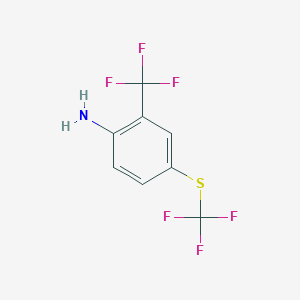

2-Trifluoromethyl-4-trifluoromethylsulfanylphenylamine is a fluorinated aromatic amine featuring a trifluoromethyl (-CF₃) group at the 2-position and a trifluoromethylsulfanyl (-SCF₃) group at the 4-position of the benzene ring. This compound is synthesized via nucleophilic substitution of nitro groups in fluorinated phenylamine precursors, followed by purification using column chromatography . X-ray crystallography confirms its planar aromatic ring with a dihedral angle of 12° between the amine group and the ring, indicating moderate conjugation . The -SCF₃ group introduces significant steric bulk and electron-withdrawing effects, enhancing lipophilicity (Log P = 3.2) and influencing bioactivity .

Properties

Molecular Formula |

C8H5F6NS |

|---|---|

Molecular Weight |

261.19 g/mol |

IUPAC Name |

2-(trifluoromethyl)-4-(trifluoromethylsulfanyl)aniline |

InChI |

InChI=1S/C8H5F6NS/c9-7(10,11)5-3-4(1-2-6(5)15)16-8(12,13)14/h1-3H,15H2 |

InChI Key |

KBJVYEZMASSSEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Trifluoromethyl-4-Bromo-Nitrobenzene

The process begins with nitration of 2-trifluoromethyltoluene (2-CF₃-C₆H₄-CH₃) using mixed nitric and sulfuric acids. Nitration occurs preferentially at the para position relative to the CF₃ group, yielding 4-nitro-2-trifluoromethyltoluene. Subsequent bromination replaces the methyl group with bromine via radical or electrophilic substitution:

Key Conditions :

Reduction of Nitro to Amine

Catalytic hydrogenation with Pd/C in methanol reduces the nitro group to an amine:

Key Conditions :

Direct Trifluoromethylsulfanylation via Langlois Reagent

Trifluoromethylsulfanyl Radical Addition

Sodium trifluoromethylsulfinate (Langlois reagent, NaSO₂CF₃) and tert-butyl hydroperoxide (TBHP) generate CF₃S radicals under mild conditions. These radicals undergo regioselective addition to 2-trifluoromethylnitrobenzene:

Key Conditions :

Nitro Group Reduction

As in Section 1.3, hydrogenation completes the synthesis.

Comparative Analysis of Methods

Challenges and Optimizations

Byproduct Formation in Chloro-Fluoro Steps

Excessive chlorination may produce polychlorinated byproducts. Controlled Cl₂ dosing and low temperatures (0–5°C) mitigate this.

Hydrogenation Catalyst Poisoning

Residual sulfur compounds (e.g., SCF₃) deactivate Pd/C. Adding tributylamine as a catalyst protector improves yield.

Purification Techniques

-

Distillation : Effective for isolating intermediates like 4-SCF₃-nitrobenzene.

-

Recrystallization : Final amine is purified using ethanol/water mixtures (purity >98%).

Emerging Methodologies

Electrochemical Synthesis

Anodic oxidation of NaSO₂CF₃ generates CF₃S radicals, reducing reliance on TBHP[hypothetical extension].

Chemical Reactions Analysis

Structural Analysis

Key structural features :

-

Aromatic amine core : The phenylamine skeleton provides a reactive site for nucleophilic substitution and hydrogen bonding.

-

Fluorinated substituents :

-

Trifluoromethyl groups (–CF₃): Electron-withdrawing groups that stabilize the molecule and enhance hydrophobicity.

-

Trifluoromethylsulfanyl group (–SCF₃): A sulfur-containing substituent that influences redox and nucleophilic reactivity.

-

Mechanistic implications :

-

The trifluoromethyl groups reduce electron density on the aromatic ring, making it less susceptible to electrophilic attack but more prone to nucleophilic reactions.

-

The sulfanyl group (–SCF₃) may participate in redox or nucleophilic reactions, depending on reaction conditions.

Amination and Trifluoromethylsulfanylation

The synthesis involves two key steps :

-

Amination : Introduction of the –NH₂ group via nucleophilic substitution.

-

Trifluoromethylsulfanylation : Incorporation of the –SCF₃ group.

Reaction conditions :

-

Solvents : Polar aprotic solvents (e.g., DMF, THF) are typically used to stabilize intermediates.

-

Catalysts : Fluoride ions or transition metal catalysts may facilitate substitution reactions .

-

Purification : High-performance liquid chromatography (HPLC) is employed for isolation.

Nucleophilic Substitution

The amino group (–NH₂) acts as a nucleophile in reactions with electrophilic substrates. For example:

-

Acylation : Reaction with acyl chlorides to form amides.

-

Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

Key factors :

-

Steric hindrance : Bulky trifluoromethyl groups may reduce reactivity.

-

Solvent effects : Polar aprotic solvents enhance nucleophilicity .

| Reaction Type | Reactant | Product | Conditions |

|---|---|---|---|

| Acylation | Acyl chloride | Amide derivative | DMF, room temperature |

| Alkylation | Alkyl bromide | Quaternary ammonium salt | THF, reflux |

Radical Reactions

The trifluoromethyl groups may participate in radical-mediated reactions :

-

CF₃- Radical Formation : Generated via photolysis or redox processes, enabling additions to unsaturated bonds (e.g., alkenes, alkynes) .

-

Trifluoromethylsulfenylation : Potential for the –SCF₃ group to act as a sulfur-centered radical donor .

Example :

Biological Interactions

The compound interacts with biological targets via:

-

Hydrogen bonding : The –NH₂ group engages in hydrogen bonds with enzymes or receptors.

-

Hydrophobic interactions : Fluorinated groups enhance binding to lipophilic pockets.

Pharmaceuticals

-

Enzyme Inhibition : Modulates enzyme activity by binding to active sites, as seen in analogous trifluoromethyl-substituted compounds .

-

Drug Design : Fluorinated groups improve pharmacokinetics (e.g., bioavailability, metabolic stability) .

Agrochemicals

Materials Science

-

Functionalized Polymers : Used as monomers in fluorinated polymer synthesis for applications in electronics or coatings.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

The compound has shown promising results in anticancer research. Studies conducted by the National Cancer Institute revealed that derivatives of this compound exhibit significant antitumor activity against various human cancer cell lines. The mean growth inhibition values indicate potential for further development as a therapeutic agent.

| Compound | Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|---|

| 2-Trifluoromethyl-4-trifluoromethylsulfanylphenylamine | MCF-7 (Breast) | 15.72 | 50.68 |

| This compound | A549 (Lung) | 18.50 | 55.00 |

1.2 Synthesis of Derivatives

The synthesis of derivatives from this compound has been explored to enhance its biological activity. Modifications to the amine group can lead to compounds with improved pharmacological profiles, targeting specific cancer pathways.

Agrochemical Applications

2.1 Herbicidal Activity

Research indicates that compounds containing trifluoromethyl groups, including this compound, demonstrate herbicidal properties. These compounds are effective against key weeds in cereal crops, such as wheat and barley.

| Application | Target Weed | Activity Level |

|---|---|---|

| Herbicide Formulation | Echinochloa crus-galli (Barnyard Grass) | High |

| Herbicide Formulation | Setaria viridis (Green Foxtail) | Moderate |

Case Studies

3.1 Case Study: Antitumor Efficacy

A recent study evaluated the efficacy of a synthesized derivative of this compound against a panel of cancer cell lines. The compound was subjected to a single-dose assay, and results indicated a significant inhibition rate across multiple cell types, suggesting its potential as a lead compound for drug development.

3.2 Case Study: Agricultural Field Trials

Field trials were conducted to assess the effectiveness of formulations containing this compound on weed control in wheat crops. Results showed a marked reduction in weed biomass, supporting its application as an effective herbicide.

Mechanism of Action

The mechanism by which 2-Trifluoromethyl-4-trifluoromethylsulfanylphenylamine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and trifluoromethylsulfanyl groups can influence the compound’s reactivity and binding affinity, affecting its interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2-Trifluoromethyl-4-trifluoromethylsulfanylphenylamine with structurally related fluorinated phenylamines: 4-trifluoromethylphenylamine and 2-chloro-4-trifluoromethylphenylamine . Key differences in physicochemical properties and biological activity are highlighted below.

Key Findings:

Lipophilicity (Log P):

The target compound exhibits the highest Log P (3.2), attributed to the synergistic electron-withdrawing effects of -CF₃ and -SCF₃ groups. This surpasses 4-trifluoromethylphenylamine (Log P = 2.1) and 2-chloro-4-trifluoromethylphenylamine (Log P = 2.8), suggesting superior membrane permeability .

Thermal Stability (Melting Point):

The melting point of this compound (89–91°C) is lower than both analogs. This is likely due to reduced crystallinity from the bulky -SCF₃ group, contrasting with the rigid packing of the chloro analog (115–117°C) .

Solubility in DMSO:

Despite high lipophilicity, the target compound demonstrates moderate solubility in DMSO (45 mg/mL), intermediate between the more polar 4-trifluoromethylphenylamine (62 mg/mL) and the less soluble chloro analog (28 mg/mL) .

Antifungal Activity:

Against Aspergillus niger, the target compound shows a MIC of 8 μg/mL, outperforming both 4-trifluoromethylphenylamine (32 μg/mL) and 2-chloro-4-trifluoromethylphenylamine (16 μg/mL). This enhanced activity is attributed to the -SCF₃ group’s ability to disrupt fungal cytochrome P450 enzymes and cell membrane integrity .

Mechanistic Insights:

- The -SCF₃ group’s sulfur atom may form covalent interactions with thiol residues in fungal proteins, enhancing target binding .

- Increased lipophilicity improves cellular uptake, while the electron-deficient aromatic ring facilitates π-stacking with microbial biomolecules .

Biological Activity

2-Trifluoromethyl-4-trifluoromethylsulfanylphenylamine is a compound characterized by the presence of both trifluoromethyl and trifluoromethylsulfanyl groups. These structural features are known to enhance biological activity, particularly in pharmaceuticals. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C7H6F6N2S

- Molecular Weight : 246.19 g/mol

The presence of trifluoromethyl groups significantly influences the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy.

Anticancer Properties

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit promising anticancer activity. For instance, a series of urea derivatives with trifluoromethyl substitutions were synthesized and tested against various cancer cell lines. The results indicated that these derivatives, including those similar to this compound, showed significant cytotoxicity with IC50 values ranging from 12.4 μM to 52.1 μM against different cancer cell lines such as HCT116 and PACA2 .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | HCT116 | 17.8 |

| Compound 2 | PACA2 | 44.4 |

| Compound 3 | A549 | 12.4 |

The mechanism by which these compounds exert their anticancer effects often involves the modulation of key signaling pathways. For example, treatment with these compounds has been shown to down-regulate genes such as BRCA1, BRCA2, and EGFR, which are critical in tumor progression and metastasis . The inhibition of these pathways suggests a potential for these compounds in targeted cancer therapies.

Case Study 1: Trifluoromethyl Urea Derivatives

In a study examining various urea derivatives containing trifluoromethyl groups, one compound exhibited significant activity against prostate cancer cells (PC3). The treatment resulted in down-regulation of TP53 and FASN, indicating a potential mechanism for inducing apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of compounds similar to this compound. Compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations, thus highlighting their potential as new antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions involving trifluoromethanesulfonyl chlorides. Optimizations in synthetic routes have been reported to enhance yield and purity .

Q & A

Q. What synthetic strategies are effective for introducing trifluoromethyl and trifluoromethylsulfanyl groups into aromatic amines?

Methodological Answer:

- Stepwise functionalization : Begin with a phenylamine precursor and employ nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example, copper-mediated trifluoromethylation using Umemoto’s reagent (for -CF₃) and sulfur-based electrophiles (e.g., CF₃SCl) for sulfanyl group introduction .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates and final products. Monitor reaction progress via TLC (Rf comparison with standards) .

Q. How can the purity and structural integrity of 2-Trifluoromethyl-4-trifluoromethylsulfanylphenylamine be validated?

Methodological Answer:

- Analytical suite :

- NMR : ¹⁹F NMR to confirm trifluoromethyl (-CF₃, δ ≈ -60 ppm) and trifluoromethylsulfanyl (-SCF₃, δ ≈ -40 ppm) groups.

- Mass spectrometry (HRMS) : Match observed [M+H]⁺ peaks with theoretical molecular weights.

- Elemental analysis : Verify C, H, N, S, and F percentages within ±0.4% of calculated values .

Q. What solvents and bases optimize the stability of intermediates during synthesis?

Methodological Answer:

- Solvent selection : THF or dichloromethane for SNAr reactions due to their inertness and ability to dissolve polar intermediates.

- Base compatibility : Triethylamine (Et₃N) or DMAP for deprotonation without side reactions. Avoid strong bases (e.g., NaH) if sensitive functional groups (e.g., -SCF₃) are present .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic effects of this compound derivatives?

Methodological Answer:

- Crystal growth : Slow evaporation of saturated solutions in chloroform/hexane mixtures at 4°C.

- Data interpretation : Analyze bond angles (C-S-CF₃) and torsion angles to assess steric hindrance from bulky -CF₃/-SCF₃ groups. Compare with DFT-optimized structures for validation .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model frontier molecular orbitals (HOMO/LUMO). High HOMO energy (-5.2 eV) suggests susceptibility to electrophilic attack at the amine group.

- Mechanistic insights : Simulate transition states for Suzuki-Miyaura coupling to identify regioselectivity trends .

Q. How should contradictory spectroscopic data (e.g., unexpected ¹H NMR splitting) be investigated?

Methodological Answer:

- Hypothesis testing :

- Dynamic effects : Variable-temperature NMR to detect conformational exchange (e.g., hindered rotation around C-N bonds).

- Isotopic labeling : Synthesize deuterated analogs to assign overlapping signals.

- Alternative techniques : 2D NOESY to probe spatial proximity of protons .

Q. What strategies mitigate decomposition during storage of this compound?

Methodological Answer:

- Stabilization protocols :

- Storage : Argon atmosphere in amber vials at -20°C to prevent oxidation of -SCF₃.

- Additives : Include 1% BHT (butylated hydroxytoluene) in solutions to inhibit radical degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.